4'-Tert-butyl[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid is an organic compound characterized by a biphenyl core with a tert-butyl group at the 4’ position and a carboxylic acid group at the 3 position
Mechanism of Action
Target of Action
It’s structurally related compound, 4-tert-butylbenzoic acid, has been reported to act as a potent inhibitor of yeast sirtuin (sir2p) . Sirtuins are a family of proteins that regulate cellular health and play a significant role in aging, inflammation, and a host of diseases.
Mode of Action
For instance, the structurally related compound, 4-tert-Butylbenzoic acid, inhibits the activity of yeast sirtuin (Sir2p), which could lead to changes in cellular metabolism and longevity .
Biochemical Pathways
Based on the known effects of similar compounds, it can be inferred that this compound may influence pathways related to cellular metabolism and aging, given its potential interaction with sirtuins .
Result of Action
Based on the potential inhibition of sirtuins, it can be inferred that this compound may have effects on cellular metabolism and aging .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism . It is also known to be an endocrine-disrupting chemical (EDC) present in honey .
Molecular Mechanism
It is known that benzoic acid derivatives can interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzoic acid derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, 3-(4-tert-butylphenyl)benzoic acid has been shown to adversely affect the reproductive system in male rats following oral gavage dose of ≥ 25 mg/kg bw/d .
Metabolic Pathways
3-(4-tert-butylphenyl)benzoic acid is involved in various metabolic pathways. It is metabolized to benzoic acids such as p-tert-butylbenzoic acid . This metabolite can form Coenzyme A (CoA) conjugates .
Transport and Distribution
It is known that benzoic acid derivatives can interact with transporters or binding proteins .
Subcellular Localization
The subcellular localization of 3-(4-tert-butylphenyl)benzoic acid is not well known. It is known that benzoic acid derivatives can be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki coupling and Friedel-Crafts alkylation steps, as well as high-pressure reactors for the carboxylation step.
Chemical Reactions Analysis
Types of Reactions
4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms of the carboxylic acid group.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar biphenyl core with two tert-butyl groups.
4-tert-Butylbenzoic acid: Contains a single benzene ring with a tert-butyl group and a carboxylic acid group.
Uniqueness
4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern, combining the steric effects of the tert-butyl group with the reactivity of the carboxylic acid group on a biphenyl scaffold. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)15-9-7-12(8-10-15)13-5-4-6-14(11-13)16(18)19/h4-11H,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCURRVOSGMKIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510398 | |
Record name | 4'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81770-19-6 | |
Record name | 4'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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